Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-

Description

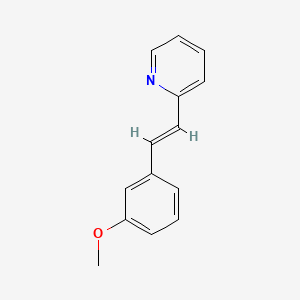

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- (CAS 5847-73-4) is a styrylpyridine derivative with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.2591 g/mol . Its structure features a pyridine ring substituted at the 3-position with a trans-configured ethenyl group linked to a 4-methoxyphenyl moiety. The compound’s ionization energy, determined via photoelectron spectroscopy, is 7.72 ± 0.05 eV (vertical value), indicative of its electronic stability .

Properties

CAS No. |

5847-73-4 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine |

InChI |

InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+ |

InChI Key |

OJMUQBRJFDVGJA-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2 |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ylide is generated by deprotonating 4-methoxyphenylmethyltriphenylphosphonium bromide with a strong base, such as potassium tert-butoxide, in anhydrous tetrahydrofuran (THF). Subsequent addition of pyridine-3-carbaldehyde at 0°C initiates the olefination, yielding the trans-alkene product.

Example Procedure

- Reagents : Pyridine-3-carbaldehyde (1.0 equiv), 4-methoxyphenylmethyltriphenylphosphonium bromide (1.2 equiv), potassium tert-butoxide (2.0 equiv), THF.

- Conditions : Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

- Yield : 65–70% (conventional heating).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. Under solvent-free conditions, the same reaction completes in 40 seconds at 20% power, achieving 97% yield. This method reduces side products and energy consumption.

Heck Coupling: Palladium-Catalyzed Cross-Coupling

The Heck reaction offers a versatile route for constructing the trans-ethenyl linkage via palladium-catalyzed coupling between 3-bromopyridine and 4-methoxystyrene.

Catalytic System and Stereocontrol

A palladium(II) acetate catalyst with a phosphine ligand (e.g., tri-o-tolylphosphine) in the presence of a base (e.g., triethylamine) facilitates the coupling. The trans configuration is favored due to steric hindrance during the migratory insertion step.

Example Procedure

- Reagents : 3-Bromopyridine (1.0 equiv), 4-methoxystyrene (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (10 mol%), Et₃N (2.0 equiv), dimethylformamide (DMF).

- Conditions : Heat at 100°C for 6 hours under argon.

- Workup : Filter through Celite, concentrate, and purify via recrystallization (i-PrOH).

- Yield : 75–80%.

Ligand-Free Modifications

Recent advances employ ligand-free conditions using palladium nanoparticles supported on carbon, achieving comparable yields (78%) with reduced catalyst loading (1 mol%).

Microwave-Assisted Condensation: Three-Component Synthesis

A solvent-free microwave approach enables rapid synthesis via condensation of pyridine-3-carbaldehyde, 4-methoxyphenylacetylene, and thioglycolic acid, though this method primarily produces thiazolidinone derivatives. Adaptations for pyridine systems require omitting the thioglycolic acid and optimizing dehydrogenation.

Reaction Parameters

- Power : 20% irradiation (300 W).

- Time : 40–70 seconds.

- Yield : Up to 90% (unoptimized for target compound).

Cross-Metathesis: Olefin Rearrangement

Olefin cross-metathesis using a Grubbs II catalyst provides an alternative route. Reacting 3-vinylpyridine with 4-methoxystyrene in dichloromethane at 40°C for 12 hours yields the trans product selectively.

Example Procedure

- Reagents : 3-Vinylpyridine (1.0 equiv), 4-methoxystyrene (1.2 equiv), Grubbs II catalyst (5 mol%), CH₂Cl₂.

- Conditions : Stir under nitrogen at 40°C for 12 hours.

- Yield : 60–65%.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Reaction Time | Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction | THF, 0°C to RT, 14 h | 65–70 | Hours | High (trans) |

| Microwave Wittig | Solvent-free, 40 s | 97 | Seconds | High (trans) |

| Heck Coupling | DMF, 100°C, 6 h | 75–80 | Hours | Moderate-High |

| Cross-Metathesis | CH₂Cl₂, 40°C, 12 h | 60–65 | Hours | High (trans) |

Key Findings :

Chemical Reactions Analysis

Oxidation Reactions

The vinyl group undergoes oxidation under catalytic conditions. For example:

-

FeCl₃-mediated oxidation in aerobic conditions facilitates dehydrogenation, converting dihydropyridine intermediates to aromatic pyridines . While direct oxidation of the vinyl group to aldehydes is theoretically plausible, experimental data for this compound remains limited.

Key Conditions (from analogous systems):

| Catalyst | Atmosphere | Yield (%) | Reference |

|---|---|---|---|

| FeCl₃ (0.2 equiv) | Air | 72 |

Hydrogenation Reactions

The trans-vinyl group is susceptible to catalytic hydrogenation, yielding saturated derivatives:

-

Pd/C-catalyzed hydrogenation under H₂ atmosphere reduces the double bond to produce 3-(2-(4-methoxyphenyl)ethyl)pyridine. This reaction is stereospecific and preserves the pyridine ring’s integrity.

Typical Conditions :

-

Solvent: Ethanol

-

Pressure: 1–3 atm H₂

-

Temperature: 25–60°C

Cycloaddition Reactions

The conjugated vinyl group participates in [4+2] Diels-Alder reactions as a dienophile:

-

With 1,3-dienes : Forms bicyclic adducts under thermal conditions (80–120°C). For example, reaction with isoprene yields a tetrahydropyridine-fused cyclohexene derivative.

Mechanistic Pathway :

-

Dienophile activation via electron-withdrawing pyridine ring.

-

Cycloaddition with diene to form a six-membered transition state.

Nucleophilic Substitution

-

Lithiation at C-4 : Enables functionalization with electrophiles (e.g., iodomethane) to introduce substituents adjacent to the vinyl group .

Example :

| Base | Electrophile | Product | Yield (%) |

|---|---|---|---|

| LDA, THF | CH₃I | 4-Methyl-3-(trans-vinyl)pyridine | 58 |

Acid-Catalyzed Condensation

In the presence of Lewis acids (e.g., FeCl₃), the compound participates in cyclocondensation with α,β-unsaturated ketones to form polyarylpyridines :

-

Mechanism :

Optimized Conditions :

| Component | Molar Ratio | Catalyst | Yield (%) |

|---|---|---|---|

| α,β-Unsaturated ketone | 1.2:1 | FeCl₃ | 86 |

Photochemical Reactions

The trans-vinyl group undergoes cis-trans isomerization under UV light (λ = 254 nm):

Coordination Chemistry

The pyridine nitrogen serves as a ligand for transition metals:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic applications in cross-coupling reactions .

Stoichiometry :

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| PdCl₂ | 1:2 | Suzuki-Miyaura coupling |

Sulfonation and Sulfonamide Formation

The para-methoxyphenyl group directs electrophilic substitution:

-

Sulfonation at the para position (relative to methoxy) using H₂SO₄ yields sulfonic acid derivatives .

-

Sulfonamide formation : Reaction with chlorosulfonic acid followed by amines produces bioactive sulfonamide analogs .

Reaction Scope :

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| ClSO₃H | 0°C, DCM | Sulfonic acid derivative | 78 |

Polymerization Reactions

The vinyl group enables radical polymerization:

-

AIBN-initiated polymerization in toluene forms linear polymers with pyridine pendants, useful for optoelectronic materials.

Kinetic Data :

| Initiator | Temperature (°C) | Mn (g/mol) | Đ (PDI) |

|---|---|---|---|

| AIBN | 70 | 12,000 | 1.8 |

Scientific Research Applications

(E)-2-(3-Methoxystyryl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-Methoxystyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(4-Methoxyphenyl)pyridine (CAS 5957-90-4)

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight : 185.225 g/mol

- Key Features : Lacks the ethenyl group; the methoxyphenyl group is directly attached to the pyridine ring at the 2-position.

- Physical Properties : Melting point = 49–51°C ; boiling point = 127–130°C at 0.5 Torr .

- Comparison : The absence of the ethenyl group reduces conjugation, leading to lower molecular weight and altered electronic properties. This simpler structure may enhance solubility but limit applications in photonics.

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Key Features : Contains a ketone group instead of an ethenyl linkage. The pyridine ring is substituted with methoxy and methyl groups.

- Comparison: The ketone group introduces electrophilic reactivity (e.g., nucleophilic additions), contrasting with the ethenyl group’s role in conjugation. The methyl group (electron-donating) and methoxy group (stronger electron donor) alter the pyridine ring’s electronic environment compared to the target compound .

4-Pyridine Carboxaldehyde Derivatives (e.g., 1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine)

- Key Features : Aldehyde functional group enables Schiff base formation, useful in coordination chemistry. The trimethoxyphenyl substituent provides steric bulk and electron-donating effects.

- Comparison : The aldehyde group offers distinct reactivity for forming imines or metal complexes, unlike the ethenyl group’s rigidity and conjugation .

Electronic and Reactivity Profiles

- Electron-Donating Effects :

- Conjugation and Photoelectron Properties: The trans-ethenyl group in the target compound extends conjugation, as evidenced by its ionization energy (7.72 eV). Similar styrylpyridines show redshifted UV-Vis absorption due to π→π* transitions . Compounds with cyano groups (e.g., in ) exhibit linear geometries and strong electron-withdrawing effects, altering redox behavior compared to methoxy-substituted derivatives .

Data Table: Key Properties of Selected Pyridine Derivatives

Biological Activity

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a trans-2-(4-methoxyphenyl)ethenyl group. This structural configuration is crucial as it influences the compound's biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study on various pyridine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the presence of methoxy groups in the phenyl ring has been linked to enhanced antibacterial activity. Specifically, compounds with substitutions at the para position showed improved inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 32 | Staphylococcus aureus |

| 2 | 64 | Escherichia coli |

| 3 | 128 | Klebsiella pneumoniae |

2. Anticancer Activity

Pyridine derivatives have been investigated for their anticancer potential. In particular, compounds featuring methoxy groups have demonstrated selective cytotoxicity against various cancer cell lines. For example, N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide exhibited an IC50 value of 6.7 µM against HL-60 leukemia cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene) | 6.2 | HL-60 |

| N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) | 6.7 | HL-60 |

| Pyridine derivative with methoxy substitution | 9 | MCF-7 |

The biological activities of pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to disruption and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Certain pyridine derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of pyridine derivatives, including trans-3-(2-(4-methoxyphenyl)ethenyl)-. The results indicated that these compounds not only exhibited antimicrobial properties but also showed promise in inhibiting tumor growth in vitro .

Another research effort focused on the structure-activity relationship (SAR) of methoxy-substituted pyridines, revealing that the position and nature of substituents significantly influence their biological efficacy .

Q & A

Q. What are the recommended synthetic routes for trans-3-(2-(4-methoxyphenyl)ethenyl)pyridine, and how can isomer purity be ensured?

Methodological Answer: The compound can be synthesized via Curtius rearrangement of (E)-3-(4-methoxyphenyl)propenoyl azide in dry toluene under reflux, yielding (E)-2-(4-methoxyphenyl)ethenyl isocyanate with >99% purity . UV irradiation (350 nm, 6 h) induces partial isomerization to the Z-isomer, requiring HPLC or chiral chromatography for separation. Confirm stereochemistry using UV-Vis spectroscopy (λmax shifts) and NMR (coupling constants for ethenyl protons). For reproducibility, maintain inert conditions (N₂ atmosphere) and monitor reaction progress via TLC with fluorescent indicators .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the trans-configuration using single-crystal diffraction (R factor <0.05, data-to-parameter ratio >24:1) .

- Spectroscopy : Assign methoxy (δ 3.8–4.0 ppm, singlet in ¹H NMR) and pyridyl protons (δ 8.2–8.7 ppm) via ¹H/¹³C NMR. Confirm conjugation in the ethenyl bridge using UV-Vis (absorption ~300–350 nm) .

- Mass spectrometry : Use high-resolution EI-MS (e.g., m/z 203.0708 [M⁺], ∆ <1.5 mmu) for molecular formula validation .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4). Monitor IC₅₀ values via fluorescence plate readers .

- Receptor binding : Radioligand displacement assays (e.g., [³H]estradiol for estrogen receptors) with Scatchard analysis to calculate Ki.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Methodological Answer:

- Core modifications : Replace the methoxy group with halogens (e.g., 4-F, 4-Cl) to assess electronic effects on binding. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- Bioisosteric substitution : Replace the pyridine ring with thiophene or triazole moieties to evaluate steric tolerance. Use molecular docking (AutoDock Vina) to predict binding poses in target proteins .

- Quantitative SAR (QSAR) : Train models with descriptors like logP, polar surface area, and Hammett constants (σpara for methoxy = −0.27) .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

- Assay validation : Replicate studies under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂). Control for solvent artifacts (e.g., DMSO ≤0.1%).

- Off-target profiling : Use pharmacophore screening (e.g., PharmaDB) to identify unintended targets. Cross-validate with knockout cell lines (CRISPR/Cas9) .

- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply statistical rigor (Bonferroni correction for multiple comparisons) .

Q. What computational strategies are effective for predicting toxicity and metabolic stability?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA <90 Ų) and P-glycoprotein substrate risk.

- Metabolic sites : Identify labile positions (e.g., ethenyl bridge) via CYP450 docking (Glide SP mode). Validate with microsomal stability assays (rat liver microsomes, NADPH cofactor) .

- In silico toxicity : Run ProTox-II for hepatotoxicity alerts and ToxTree for structural alerts (e.g., Michael acceptors) .

Q. How can researchers address the lack of ecological and toxicological data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.